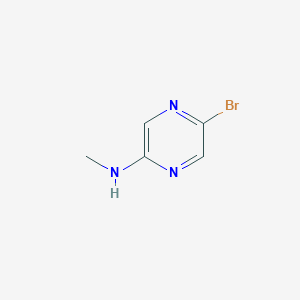![molecular formula C9H4BrNS B1371706 6-ブロモベンゾ[b]チオフェン-2-カルボニトリル CAS No. 1190198-24-3](/img/structure/B1371706.png)
6-ブロモベンゾ[b]チオフェン-2-カルボニトリル
説明
6-Bromobenzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4BrNS . It has a molecular weight of 238.11 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Bromobenzo[b]thiophene-2-carbonitrile consists of a thiophene ring fused with a benzene ring, with a bromine atom attached to the 6th carbon and a carbonitrile group attached to the 2nd carbon .科学的研究の応用
工業化学
6-ブロモベンゾ[b]チオフェン-2-カルボニトリルとその誘導体は、工業化学で利用されています . それらは、より複雑な分子の合成における中間体としてよく使用されます .
材料科学
6-ブロモベンゾ[b]チオフェン-2-カルボニトリルを含むチオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これらの材料は、次世代の電子デバイスの開発に不可欠です .
有機電界効果トランジスタ(OFET)
6-ブロモベンゾ[b]チオフェン-2-カルボニトリルは、有機電界効果トランジスタ(OFET)の製造に使用できます . OFETは、チャネルに有機半導体を使用するトランジスタの一種です .
有機発光ダイオード(OLED)
この化合物は、有機発光ダイオード(OLED)の製造にも応用されています . OLEDは、テレビ画面、コンピューターモニター、スマートフォンなどの携帯用システムなどのデバイスのデジタルディスプレイの作成に使用されます .
医薬品化学
6-ブロモベンゾ[b]チオフェン-2-カルボニトリルを含むチオフェンベースのアナログは、その潜在的な生物学的効果のために医薬品化学者に注目されています . それらは、さまざまな生物学的効果を持つ高度な化合物を改善するために使用できます .
生物学的調査
6-ブロモベンゾ[b]チオフェン-2-カルボニトリルなどのチオフェン環系を持つ分子は、抗癌、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示します .
作用機序
Biochemical Pathways
Without knowledge of the specific target of 6-Bromobenzo[b]thiophene-2-carbonitrile, it’s challenging to summarize the affected biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 6-Bromobenzo[b]thiophene-2-carbonitrile’s action are currently unknown due to the lack of research data .
生化学分析
Biochemical Properties
6-Bromobenzo[b]thiophene-2-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to inhibit certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, 6-Bromobenzo[b]thiophene-2-carbonitrile can alter the metabolic pathways and affect the bioavailability of other compounds. Additionally, it has a high gastrointestinal absorption rate and can permeate the blood-brain barrier .
Cellular Effects
The effects of 6-Bromobenzo[b]thiophene-2-carbonitrile on cellular processes are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cytochrome P450 enzymes can lead to altered gene expression profiles related to detoxification and metabolic processes . Furthermore, its ability to permeate the blood-brain barrier suggests potential effects on neuronal cells and brain function. Studies have shown that 6-Bromobenzo[b]thiophene-2-carbonitrile can modulate the activity of various signaling pathways, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-Bromobenzo[b]thiophene-2-carbonitrile exerts its effects through binding interactions with specific biomolecules. Its inhibition of cytochrome P450 enzymes is a key mechanism, where it binds to the active site of these enzymes, preventing their normal catalytic activity . This inhibition can lead to the accumulation of substrates that are normally metabolized by these enzymes, resulting in altered metabolic flux. Additionally, 6-Bromobenzo[b]thiophene-2-carbonitrile may interact with other proteins and receptors, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromobenzo[b]thiophene-2-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromobenzo[b]thiophene-2-carbonitrile remains stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to sustained inhibition of cytochrome P450 enzymes, resulting in prolonged alterations in metabolic pathways and cellular processes.
Dosage Effects in Animal Models
The effects of 6-Bromobenzo[b]thiophene-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound primarily inhibits cytochrome P450 enzymes, leading to changes in metabolic pathways without significant toxicity . At higher doses, 6-Bromobenzo[b]thiophene-2-carbonitrile can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of unmetabolized substrates and the disruption of normal cellular functions.
Metabolic Pathways
6-Bromobenzo[b]thiophene-2-carbonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter the metabolism of various endogenous and exogenous compounds . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, 6-Bromobenzo[b]thiophene-2-carbonitrile may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes.
Transport and Distribution
The transport and distribution of 6-Bromobenzo[b]thiophene-2-carbonitrile within cells and tissues are influenced by its physicochemical properties. The compound has a high gastrointestinal absorption rate and can permeate the blood-brain barrier . It is likely transported within cells via passive diffusion, given its lipophilicity. Once inside the cells, 6-Bromobenzo[b]thiophene-2-carbonitrile can interact with various transporters and binding proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 6-Bromobenzo[b]thiophene-2-carbonitrile is crucial for its activity and function. The compound is likely to be distributed in the cytoplasm and may also localize to specific organelles, such as the endoplasmic reticulum, where cytochrome P450 enzymes are predominantly found . This localization is essential for its inhibitory effects on these enzymes and its subsequent impact on cellular processes. Additionally, any post-translational modifications or targeting signals may further influence the subcellular distribution of 6-Bromobenzo[b]thiophene-2-carbonitrile.
特性
IUPAC Name |
6-bromo-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEMXAFPAPECGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280131 | |
| Record name | 6-Bromobenzo[b]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190198-24-3 | |
| Record name | 6-Bromobenzo[b]thiophene-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromobenzo[b]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)